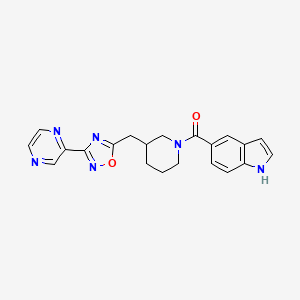
ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multiple steps:
Initial Step: The synthesis begins with the construction of the benzoate ester group.
Subsequent Steps: Sequential attachment of the pyrazole ring and modification with the hydroxy and methylallyl groups.
Reaction Conditions: Controlled temperature, pH adjustments, and specific catalysts are often necessary to ensure the successful completion of each synthetic step.
Industrial Production Methods:
Industrially, the synthesis might be streamlined to minimize steps, enhance yields, and reduce costs.
Techniques such as flow chemistry could be employed for continuous production, ensuring high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: May involve the hydroxyl group.
Reduction: Potential reduction of ester or aromatic groups under specific conditions.
Substitution: Reactions involving the aromatic ring, such as electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate, sodium dichromate.
Reduction: Agents like lithium aluminum hydride, hydrogen with catalysts.
Substitution: Halogens, sulfuric acid, or other electrophilic reagents.
Major Products:
Depending on the specific reagents and conditions, products can include modified aromatic rings, reduced esters, or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Potential use in biochemical studies as a probe or marker due to its distinctive structure.
Medicine: Exploration for drug development, possibly due to the activity of its functional groups.
Industry: May serve as an intermediate in the synthesis of advanced materials or specialty chemicals.
Mecanismo De Acción
The compound likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces.
Molecular Targets and Pathways:
Possible interaction with enzymes or receptors, influencing specific biochemical pathways.
The unique combination of functional groups might allow selective binding or inhibition of certain molecular targets.
Comparación Con Compuestos Similares
Ethyl 4-hydroxybenzoate, ethyl 4-((2-hydroxyphenyl)amino)benzoate, and ethyl 4-((5-methyl-1H-pyrazol-4-yl)oxy)benzoate.
Uniqueness:
The compound's specific arrangement of pyrazole and aromatic groups, along with the hydroxy and methylallyl substituents, sets it apart from structurally similar compounds.
This uniqueness might contribute to distinct physical and chemical properties, leading to specialized applications.
That's a deep dive into ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate! Quite a fascinating molecule, don't you think?
Propiedades
IUPAC Name |
ethyl 4-[[3-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-5-28-23(27)16-6-8-17(9-7-16)30-22-15(4)24-25-21(22)19-11-10-18(12-20(19)26)29-13-14(2)3/h6-12,26H,2,5,13H2,1,3-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQISOUHTYCGOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2713555.png)

![8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2713559.png)

![4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2713563.png)
![1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one](/img/structure/B2713564.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2713567.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2713571.png)
